molecular formula C9H11N3O4 B14183998 But-2-enedioic acid;pyridine-2,6-diamine CAS No. 928792-39-6

But-2-enedioic acid;pyridine-2,6-diamine

Cat. No.: B14183998
CAS No.: 928792-39-6
M. Wt: 225.20 g/mol
InChI Key: HQVITUYJQYHWNO-UHFFFAOYSA-N
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Description

But-2-enedioic acid (fumaric acid, (2E)-but-2-enedioic acid) is a dicarboxylic acid with a trans-configuration, widely used in food additives, polymers, and pharmaceuticals . Pyridine-2,6-diamine (2,6-diaminopyridine) is a heterocyclic aromatic compound featuring two amino groups at the 2- and 6-positions of the pyridine ring. Its electron-rich structure enables diverse reactivity, including acylation, alkylation, and coordination with metal ions . The combination of these two components—But-2-enedioic acid and pyridine-2,6-diamine—likely forms a co-crystal or salt, leveraging the acid-base interaction between the carboxylic acid and amine groups. Such systems are of interest in materials science and drug formulation due to tunable physicochemical properties .

Properties

CAS No.

928792-39-6

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

but-2-enedioic acid;pyridine-2,6-diamine

InChI

InChI=1S/C5H7N3.C4H4O4/c6-4-2-1-3-5(7)8-4;5-3(6)1-2-4(7)8/h1-3H,(H4,6,7,8);1-2H,(H,5,6)(H,7,8)

InChI Key

HQVITUYJQYHWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2,6-diamine (DAP)

Pyridine-2,6-diamine (DAP) serves as a critical intermediate for rigid-rod polymers, pharmaceuticals, and agrochemicals. Two principal synthetic methodologies dominate its production.

Chichibabin Reaction and Limitations

The classical Chichibabin reaction involves pyridine amination using sodium amide under high temperatures (200°C) and pressure. Despite its historical significance, this method suffers from low yields (~30–40%), dimerization side reactions, and the need for stoichiometric sodium amide, rendering it economically unviable for industrial-scale production.

Hydroxyglutaronitrile-Based Cyclization

The patent US5939553A outlines a superior approach using 3-hydroxy pentane-1,5-dinitrile (hydroxyglutaronitrile) as a precursor.

Reaction Mechanism
  • Ammonolysis : Hydroxyglutaronitrile reacts with ammonia or amines under controlled pH (buffered with MgSO₄·7H₂O) to form intermediates.
  • Cyclization : Catalyzed by transition metals (Cu, Co, Mn), the intermediates undergo ring closure to yield DAP or its derivatives.

Optimized Conditions :

  • Catalysts : CuCl (0.5–2 mol%) or Co(II) salts.
  • Temperature : 20–35°C for ammonolysis; 60–80°C for cyclization.
  • Yield : 80% for DAP when using ammonia; 60–75% for substituted derivatives with primary/secondary amines.
Substituted DAP Derivatives

Replacing ammonia with primary/secondary amines (e.g., methylamine, aniline) generates asymmetric DAP derivatives (Fig. 1):
$$
\text{General Formula: } \text{C}5\text{H}4\text{N}2(\text{NH}2)(\text{NR}_2)
$$
Example : Reaction with ethylamine yields 2-amino-6-(ethylamino)pyridine (85% purity).

Interaction Between DAP and But-2-enedioic Acid

The combination likely forms a salt or co-crystal via acid-base interaction.

Salt Formation Mechanism

  • Proton Transfer :
    $$
    \text{C}5\text{H}6\text{N}4^{2+} + \text{C}4\text{H}2\text{O}4^{2-} \rightarrow \text{C}5\text{H}6\text{N}4\cdot\text{C}4\text{H}2\text{O}4
    $$
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance ionic interactions.

Characterization Data :

Property Value
Melting Point 215–220°C (decomposes)
Solubility (H₂O) 12 g/L (25°C)
IR Absorption 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

Comparative Analysis of DAP Synthesis Methods

Parameter Chichibabin Reaction Hydroxyglutaronitrile Route Pimelic Acid Route
Yield 30–40% 80% 90.4%
Temperature 200°C 20–80°C 30–65°C
Catalysts None Cu/Co salts HBr/H₂O₂
Byproducts Pyridine dimers <5% <3%
Scalability Low High Moderate

The hydroxyglutaronitrile method offers superior yields and milder conditions, while the pimelic acid route (CN110229096B) achieves 90.4% yield via halogenation-cyclization-oxidation.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;pyridine-2,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually carried out in anhydrous conditions to prevent the reducing agent from reacting with water.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce different carboxylic acids or amides, while reduction may yield various amines or alcohols.

Scientific Research Applications

But-2-enedioic acid;pyridine-2,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cellular membranes and other structures, altering their properties and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Pyridine Diamine Isomers and Derivatives

Pyridine-2,4-diamine and pyridine-3,5-diamine are positional isomers of pyridine-2,6-diamine. The distinct substitution patterns influence their reactivity and applications:

  • Reactivity : Pyridine-2,6-diamine undergoes bromination to yield 2,3,5,6-tetrabromopyridine under acidic conditions, whereas pyridine-2,4-diamine shows different regioselectivity due to steric and electronic effects .
  • Coordination Chemistry : Pyridine-2,6-diamine forms stable Schiff base complexes with Co(II) and Ni(II), but poor solubility of these complexes limits crystallographic characterization compared to derivatives like N-(2-pyridyl)-N-(4-pyridyl)pyridine-2,6-diamine, which exhibits intermolecular hydrogen bonding in crystal structures .

Table 1: Comparative Properties of Pyridine Diamines

Compound Melting Point (°C) Solubility Key Applications
Pyridine-2,6-diamine Not reported Moderate in H₂O Coordination complexes, bromination
Pyridine-2,4-diamine 150–152 High in polar solvents Pharmaceutical intermediates
3,5-Bis(pyridin-2-ylmethyl)pyridine-2,6-diamine N/A Low in organic solvents Macrocyclic ligand synthesis

Dicarboxylic Acid Co-formers

But-2-enedioic acid (fumaric acid) is often compared to its cis-isomer, maleic acid ((2Z)-but-2-enedioic acid), and other dicarboxylic acids like succinic acid and adipic acid :

  • Co-crystal Formation: Fumaric acid forms co-crystals with pyridine-2,6-diamine via hydrogen bonding, while maleic acid’s higher acidity may lead to stronger ionic interactions.
  • Biological Degradation : Unlike pyridine-2,6-dicarboxylic acid, which is degraded by Azotobacter species, pyridine-2,6-diamine undergoes microbial oxidation followed by polymerization, as observed in Burkholderia sp. MAK1 .

Pharmaceutical Derivatives

  • Phenazopyridine Hydrochloride : Derived from pyridine-2,6-diamine via azo coupling, this urinary analgesic highlights the diamine’s role as a scaffold for bioactive molecules. In contrast, pyridine-2,4-diamine derivatives are less prevalent in pharmaceuticals .
  • Kinase Inhibitors : N-substituted pyridine-2,6-diamine derivatives (e.g., JAK2 inhibitors) demonstrate selective kinase inhibition, outperforming pyridine-3,5-diamine analogs in clinical trials .

Table 2: Key Pharmaceutical Derivatives

Compound Target/Application Bioactivity
Phenazopyridine Hydrochloride Urinary tract analgesic Local analgesic via azo linkage
N2,N6-Bis-triazinylpyridine-2,6-diamine CDK2 inhibition Anticancer via Ru-complex formation
JAK2 Inhibitors (e.g., NS-018) Myeloproliferative neoplasms Selective kinase inhibition

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